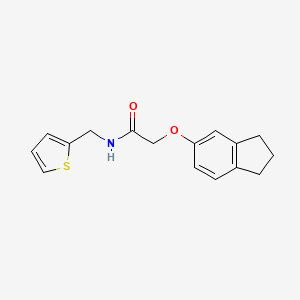
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Mecanismo De Acción
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide targets BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which promote cell survival and proliferation. Inhibition of BTK by 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide leads to the suppression of these pathways, resulting in apoptosis of B-cells.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been shown to be highly selective for BTK, with minimal off-target effects. The compound has a long half-life, allowing for once-daily dosing. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas. In preclinical models, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been shown to induce apoptosis of B-cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is its high selectivity for BTK, which allows for more specific targeting of B-cell malignancies. The long half-life of the compound also simplifies dosing schedules in preclinical models. However, one limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is its relatively low solubility in water, which can make formulation and administration challenging.
Direcciones Futuras
For 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide include exploring its potential in combination with other targeted therapies and investigating its role in other B-cell malignancies and autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid with 2-thienylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product. The overall yield of the synthesis is around 40%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been extensively studied in preclinical models and has shown promising results in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. The compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is currently in clinical trials for the treatment of B-cell malignancies, and the results so far have been encouraging.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(17-10-15-5-2-8-20-15)11-19-14-7-6-12-3-1-4-13(12)9-14/h2,5-9H,1,3-4,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEKDNDAGHTXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(thiophen-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5155530.png)
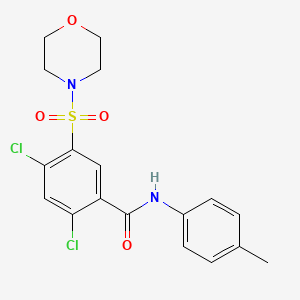
![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
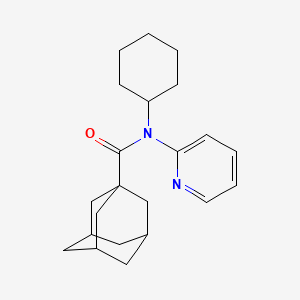
![3-bromo-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5155560.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)
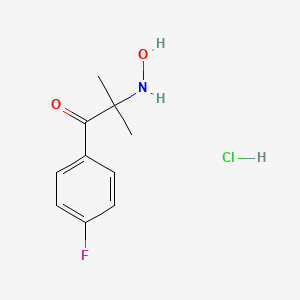

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)
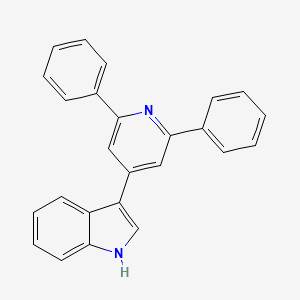
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)
